![molecular formula C8H18N2O2 B2598870 1-Diethylamino-2-methyl-2-nitropropane CAS No. 4713-96-6](/img/structure/B2598870.png)
1-Diethylamino-2-methyl-2-nitropropane
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Overview
Description
1-Diethylamino-2-methyl-2-nitropropane (DENP) is a chemical compound that has been used in scientific research for several decades. It is a nitroalkane derivative that is commonly used as a reagent in organic synthesis. DENP has also been studied for its potential therapeutic applications due to its unique chemical properties.
Scientific Research Applications
Kinetics and Mechanism Studies
Mannich Base Dissociation : Research by Belikov et al. (1970) focused on the decomposition rates of various compounds, including 1-diethylamino-2-methyl-2-nitropropane, in water. They observed that the dissociation rates were influenced by the size of alkyl substituents and the leaving group. This study provides insight into the reaction mechanisms involving unimolecular dissociation and the formation of immonium ions and carbanions (Belikov et al., 1970).
Decomposition Kinetics : Dolgaya et al. (1968) studied the decomposition kinetics of 1-diethylamino-2,2-dinitropropane, a related compound, in different acidic solutions. They found that changing the leaving group significantly affected the rate of decomposition (Dolgaya et al., 1968).
Chemical Synthesis and Organic Chemistry Applications
Synthesis of Novel Compounds : A study by Rimkus and Sewald (2003) reported the enantioselective synthesis of β2-homoamino acids, starting from nitroolefins like methyl 3-nitropropenoate, which shares a structural similarity with 1-diethylamino-2-methyl-2-nitropropane. Their method highlights potential applications in synthesizing complex organic molecules (Rimkus & Sewald, 2003).
Organic Crystal Synthesis : Wang (2021) developed an innovative method for synthesizing organic crystals, like 4-nitro 2-diethylamino 5-methyl pyridine, from compounds including 2-diethylamino 6-methyl pyridine. This research demonstrates the utility of such compounds in pharmaceutical synthesis and organic material production (Wang, 2021).
Molecular Interaction and Mechanistic Studies
Molecular Interaction Studies : Gobin et al. (2004) conducted spectroscopic studies on molecular interactions in mixtures including 2-nitropropane/n-ethylamine. They observed specific molecular interactions under pressure, which can be relevant to understanding the behavior of similar compounds like 1-diethylamino-2-methyl-2-nitropropane (Gobin et al., 2004).
Reaction Mechanism Elucidation : The study by Newcombe and Norris (1978) on the substitution reactions of nitrothiophens with nitropropane ions, including 2-nitropropan-2-ide, provides insights into the mechanisms of such reactions. This research is vital for understanding the chemical behavior and potential applications of related nitropropane compounds (Newcombe & Norris, 1978).
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-2-methyl-2-nitropropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5-9(6-2)7-8(3,4)10(11)12/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDUZCCMHNVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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